6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one
Overview
Description
6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a methoxyphenylamino group at the 2nd position, and a keto group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyaniline with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) and the use of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and methoxyphenylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: It has shown potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused ring system and exhibit different pharmacological properties.
Uniqueness
6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxyphenylamino groups, along with the keto functionality, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-amino-2-(2-methoxyanilino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-5-3-2-4-7(8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVFCTWMNBVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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